4-Chloro-2-(piperidin-2-yl)pyridine
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Overview
Description
4-Chloro-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidinyl)pyridine: This compound is similar in structure but has an amino group instead of a chlorine atom.
4-Chloro-2-(piperidin-4-yl)pyridine: Another closely related compound with the piperidine ring attached at a different position.
Uniqueness
4-Chloro-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2 |
InChI Key |
KJJMCGYZEXBLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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